
贝利诺斯塔特葡糖醛酸苷
描述
Belinostat glucuronide is a metabolite of belinostat, a potent inhibitor of histone deacetylase enzymes. Belinostat is used in the treatment of relapsed or refractory peripheral T-cell lymphoma. The glucuronidation of belinostat, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1, results in the formation of belinostat glucuronide, which is a major pathway for the metabolism and excretion of belinostat .
科学研究应用
Belinostat glucuronide is extensively studied in pharmacokinetic and metabolic research. It serves as a key marker for the metabolism of belinostat in clinical studies. The compound is also used in drug interaction studies to understand the role of UDP-glucuronosyltransferase 1A1 in drug metabolism . Additionally, belinostat glucuronide is investigated for its potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy and reducing the toxicity of belinostat .
作用机制
Target of Action
Belinostat glucuronide primarily targets the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure . HDACs are involved in epigenetic gene regulation pathways in cancer progression .
Mode of Action
Belinostat glucuronide inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition results in the accumulation of acetylated histones and other proteins, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The main metabolic pathway of Belinostat glucuronide is through glucuronidation mediated primarily by UGT1A1, a highly polymorphic enzyme . This process involves the addition of a glucuronic acid group to Belinostat glucuronide, making it more water-soluble and easier for the body to eliminate .
Pharmacokinetics
The pharmacokinetics of Belinostat glucuronide in liver cancer patients were characterized by rapid plasma clearance with extensive metabolism . There was more than 4-fold greater relative systemic exposure of the major metabolite, Belinostat glucuronide, than that of Belinostat . This suggests that Belinostat glucuronide has a significant impact on the bioavailability of the drug .
Result of Action
The result of Belinostat glucuronide’s action is the induction of cell cycle arrest and/or apoptosis of some transformed cells . By inhibiting HDAC, Belinostat glucuronide causes the accumulation of acetylated histones and other proteins, which leads to increased expression of tumor-suppressor genes .
Action Environment
The action of Belinostat glucuronide can be influenced by environmental factors such as the presence of other enzymes. For instance, liver microsomes harboring UGT1A1*28 alleles have lower glucuronidation activity for Belinostat compared to those with wildtype UGT1A1 . This suggests that genetic variations can influence the efficacy and stability of Belinostat glucuronide .
生化分析
Biochemical Properties
Belinostat glucuronide is formed through the glucuronidation of belinostat by the enzyme UGT1A1. This reaction involves the addition of a glucuronic acid moiety to belinostat, increasing its solubility and facilitating its excretion. The interaction between belinostat and UGT1A1 is highly specific, with UGT1A1 being the dominant isoform responsible for this metabolic pathway . Other enzymes, such as CYP2A6, CYP2C9, and CYP3A4, also play minor roles in the metabolism of belinostat .
Cellular Effects
Belinostat glucuronide influences various cellular processes by modulating the activity of HDAC enzymes. HDAC inhibition leads to the accumulation of acetylated histones and non-histone proteins, which in turn affects gene expression, cell differentiation, cell-cycle arrest, and apoptosis . The presence of belinostat glucuronide in cells can alter these processes, contributing to the therapeutic effects of belinostat in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of belinostat glucuronide involves the inhibition of HDAC enzymes. By preventing the removal of acetyl groups from lysine residues on histones and other proteins, belinostat glucuronide promotes the accumulation of acetylated proteins. This results in changes in gene expression, leading to the activation of tumor-suppressor genes and the inhibition of cancer cell proliferation . The binding interactions between belinostat glucuronide and HDAC enzymes are crucial for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of belinostat glucuronide have been observed to change over time. The stability and degradation of belinostat glucuronide can influence its long-term effects on cellular function. Studies have shown that belinostat glucuronide is rapidly metabolized and cleared from plasma, with significant interindividual variability in its glucuronidation . Long-term exposure to belinostat glucuronide can lead to sustained HDAC inhibition and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of belinostat glucuronide vary with different dosages in animal models. At therapeutic doses, belinostat glucuronide effectively inhibits HDAC enzymes and exerts anticancer effects. At higher doses, toxic or adverse effects may be observed. Studies have shown that the systemic exposure of belinostat glucuronide is dose-dependent, with higher doses leading to increased accumulation and potential toxicity .
Metabolic Pathways
Belinostat glucuronide is primarily involved in the glucuronidation pathway mediated by UGT1A1. This metabolic pathway is crucial for the detoxification and excretion of belinostat. Other enzymes, such as CYP2A6, CYP2C9, and CYP3A4, also contribute to the metabolism of belinostat, leading to the formation of other metabolites . The interaction between belinostat glucuronide and these enzymes can affect metabolic flux and metabolite levels.
Transport and Distribution
Belinostat glucuronide is transported and distributed within cells and tissues through various mechanisms. Transporters and binding proteins play a role in its localization and accumulation. The solubility of belinostat glucuronide, enhanced by glucuronidation, facilitates its excretion through renal and fecal routes . The distribution of belinostat glucuronide within tissues can influence its therapeutic effects and potential toxicity.
准备方法
Synthetic Routes and Reaction Conditions: Belinostat glucuronide is synthesized through the glucuronidation of belinostat. This process involves the enzyme UDP-glucuronosyltransferase 1A1, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to belinostat. The reaction typically occurs in the liver, where the enzyme is highly expressed .
Industrial Production Methods: Industrial production of belinostat glucuronide involves the use of recombinant UDP-glucuronosyltransferase 1A1 in a controlled bioreactor environment. The process ensures high yield and purity of the product, which is essential for its use in pharmacokinetic studies and therapeutic applications .
化学反应分析
Types of Reactions: Belinostat glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved by β-glucuronidase enzymes, releasing the parent compound, belinostat .
Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate glucuronic acid as the glucuronic acid donor and UDP-glucuronosyltransferase 1A1 as the catalyst. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .
Major Products Formed: The major product formed from the glucuronidation of belinostat is belinostat glucuronide. Upon hydrolysis, belinostat glucuronide releases belinostat, which can then exert its pharmacological effects .
相似化合物的比较
Similar Compounds:
- Vorinostat glucuronide
- Panobinostat glucuronide
- Romidepsin glucuronide
Uniqueness: Belinostat glucuronide is unique in its high affinity for UDP-glucuronosyltransferase 1A1, which results in efficient metabolism and excretion of belinostat. Compared to other histone deacetylase inhibitors, belinostat has a broader spectrum of activity and a more favorable safety profile .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFPHALYAMPZAH-UAHLBMKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486471-13-9 | |
| Record name | Belinostat glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486471139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELINOSTAT GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W03E88X74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of Belinostat in humans?
A1: Belinostat is primarily metabolized through glucuronidation. Research indicates that this process is predominantly mediated by UGT1A1, a highly polymorphic enzyme responsible for the glucuronidation of various substances. []
Q2: What is the significance of Belinostat glucuronide in Belinostat's overall pharmacokinetic profile?
A3: Belinostat glucuronide represents a major circulating metabolite of Belinostat. In fact, its systemic exposure can be more than four times greater than that of the parent drug, Belinostat. This suggests that glucuronidation significantly influences the drug's distribution and elimination within the body. []
Q3: What is the primary route of excretion for Belinostat and its metabolites?
A4: Research indicates that renal elimination is the primary excretion route for Belinostat and its metabolites. In a mass balance study, approximately 84.8% of the administered radiolabeled Belinostat dose was recovered in the urine. []
Q4: Which UGT enzymes are primarily responsible for Belinostat glucuronidation?
A5: While UGT1A1 is recognized as a key player, research has identified that UGT2B7 also plays a significant role in Belinostat glucuronidation. This finding highlights the complexity of Belinostat metabolism and suggests that variations in both UGT1A1 and UGT2B7 activity could contribute to interindividual differences in Belinostat's pharmacokinetic profile. []
Q5: How is Belinostat glucuronide quantified in biological samples?
A6: A sensitive and specific LC-MS/MS assay has been developed and validated for quantifying Belinostat and its metabolites, including Belinostat-glucuronide, in human plasma. This assay is critical for characterizing the drug's pharmacokinetics and metabolism in clinical studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)
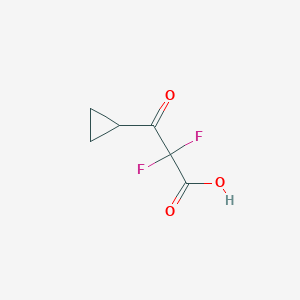
![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)
![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)
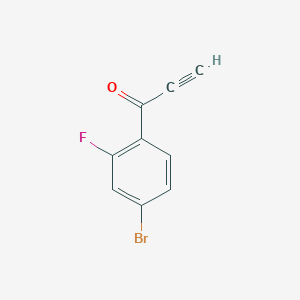
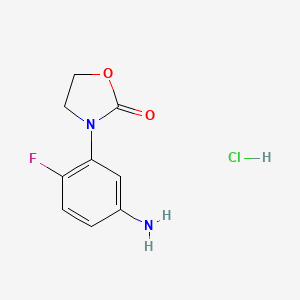
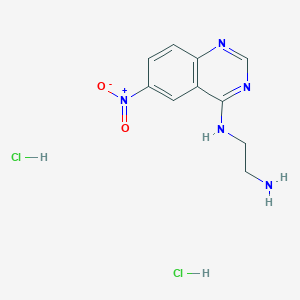
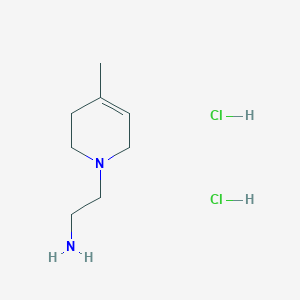
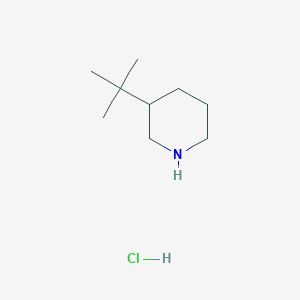
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)
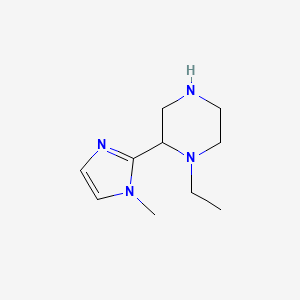
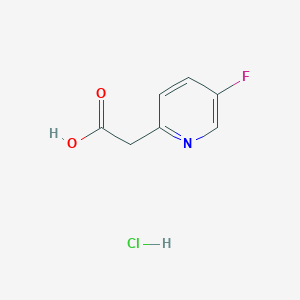
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
